1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClO. This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to a propan-2-one backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-methyl-3-chlorophenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group acts as an electrophile, facilitating nucleophilic attack. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which enhance its electrophilic character.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Chloromethyl)-3-chlorophenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-methylphenyl)propan-2-one
Uniqueness
1-(4-(Bromomethyl)-3-chlorophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens enhances the compound’s electrophilic nature, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrClO |
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Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-chlorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3 |
InChI Key |
NIGLRMIUEYNMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)Cl |
Origin of Product |
United States |
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